molecular formula C11H6F3NNaO2S B1412865 Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid CAS No. 2204912-95-6

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No. B1412865
M. Wt: 296.22 g/mol
InChI Key: WYHOLOSTDHCVOW-UHFFFAOYSA-N
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Description

The compound is a sodium salt of a carboxylic acid, specifically a thiazole carboxylic acid with a trifluoromethyl group on the phenyl ring. Thiazoles are aromatic heterocycles, and the trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical and chemical properties of molecules .


Molecular Structure Analysis

The molecular structure would consist of a five-membered thiazole ring attached to a phenyl ring with a trifluoromethyl group. The carboxylic acid group, which is deprotonated to form the sodium salt, is also attached to the thiazole ring .


Chemical Reactions Analysis

The carboxylic acid group could undergo typical acid-base reactions, forming salts with bases or esters with alcohols . The aromatic rings might undergo electrophilic aromatic substitution, although the electron-withdrawing trifluoromethyl group would deactivate the phenyl ring .


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The sodium salt of the carboxylic acid would likely be quite polar and soluble in water .

Scientific Research Applications

  • Antimicrobial Activity

    • Results/Outcomes : The compound showed moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) against Bacillus cereus was lower than that of Tavaborole .
  • Visible-Light-Promoted S-Trifluoromethylation

    • Results/Outcomes : Enabled efficient trifluoromethylation reactions under mild conditions .
  • Boron Chemistry

    • Results/Outcomes : Enhanced acidity due to the electron-withdrawing substituent. Potential as antibacterial agents and insights into their mechanism of action .
  • Chemical Equilibrium Studies

    • Results/Outcomes : Isomerization observed; cyclic form resembles Tavaborole binding site .
  • Crystallography

    • Results/Outcomes : Detailed structural information obtained .
  • Acidity Studies

    • Results/Outcomes : Significant rise in acidity compared to analogues .

These applications highlight the versatility and potential of 5-Trifluoromethyl-2-formylphenylboronic acid in various scientific contexts. If you need further details or have additional questions, feel free to ask! 😊🔬📚 .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to explore its interactions with various biological targets, given the prevalence of thiazoles and trifluoromethyl groups in medicinal chemistry .

properties

InChI

InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHOLOSTDHCVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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